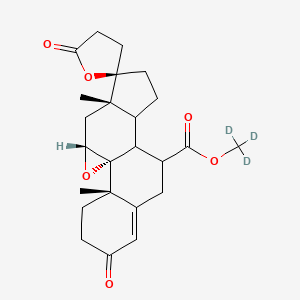

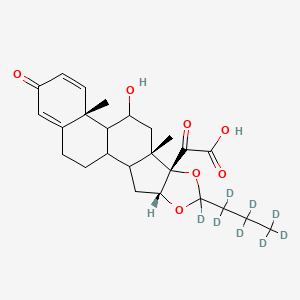

Rabeprazole-d4 Sodium Salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Stable isotope labeled (deuterated) internal standard for Rabeprazole

科学的研究の応用

Photodegradation Study of Rabeprazole Sodium

Garcia et al. (2008) conducted a study on the photodegradation of rabeprazole sodium. They used UVC-254 nm and metal-halide lamps to analyze degradation products formed in methanol solution and powdered commercial tablets. The study identified benzimidazolone, benzimidazole, and [4-(3-methoxy-propoxy)-3-methyl-pyridin-2-yl]methanol as photodegradation products. This research contributes to understanding the stability and storage conditions of rabeprazole sodium (Garcia, Nudelman, Steppe, & Schapoval, 2008).

Identification of New Impurities in Rabeprazole Sodium

Rao et al. (2010) identified a new impurity in rabeprazole sodium during its manufacturing process. The impurity, designated as 2-[[(3-methyl-4-(methylthio)-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole, was isolated using preparative liquid chromatography and characterized through spectral analysis. This research is vital for quality control in pharmaceutical production (Rao, Ray, Gupta, Rao, Islam, Rajput, & Mukkanti, 2010).

Analytical Methods for Rabeprazole Sodium

Garcia et al. (2005) developed and validated a capillary electrophoresis method for determining rabeprazole sodium in coated tablets. This method offers advantages in terms of simplicity, low consumption of sample and reagents, and fast analysis, contributing significantly to laboratory routines in pharmaceutical analysis (Garcia, Sippel, Sfair, Garcia, Jablonski, Steppe, & Schapoval, 2005).

Formulation and Stability Studies

- Tirpude and Puranik (2011) researched the effects of different enteric-coating formulations on rabeprazole sodium delayed-release multiparticulates. They found that dual delayed-release coating with an inner acrylic coating followed by an outer cellulosic coating yields the best product performance (Tirpude & Puranik, 2011).

- Ren et al. (2008) evaluated the chemical stability of rabeprazole sodium in the presence of various excipients. They found that certain excipients, particularly Brij 58, significantly improved the stability of rabeprazole sodium (Ren, Park, Sah, & Lee, 2008).

Pharmacokinetics and Effects on Gastrointestinal Peptides

- McLeay et al. (2014) developed a population pharmacokinetic model for rabeprazole, providing dosing recommendations for pediatric subjects aged 1–11 years with GERD (McLeay, Green, Treem, Thyssen, Mannaert, & Kimko, 2014).

- Katagiri et al. (2005) examined the effects of rabeprazole on plasma levels of gastrointestinal peptides like gastrin and somatostatin, contributing to the understanding of rabeprazole's pharmacological profile (Katagiri, Sato, Itoh, & Takeyama, 2005).

特性

分子式 |

C18H16D4N3NaO3S |

|---|---|

分子量 |

385.45 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。